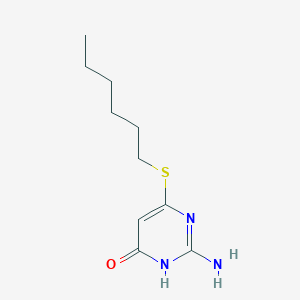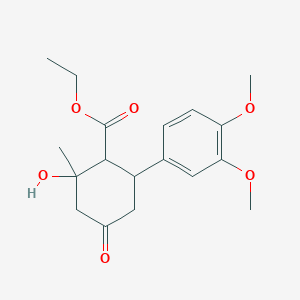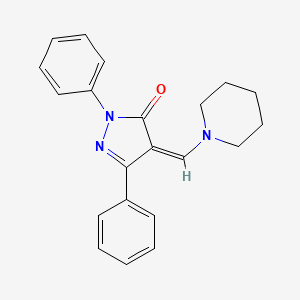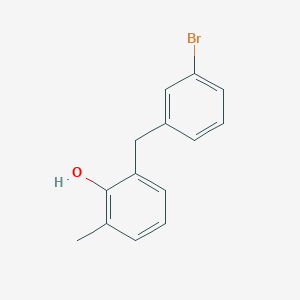
2-Amino-6-(hexylsulfanyl)pyrimidin-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at position 2 and a hexylsulfanyl group at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one typically involves the reaction of 2-amino-4-chloropyrimidine with hexanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the hexylsulfanyl group. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hexylsulfanyl group, yielding 2-amino-4(3H)-pyrimidinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-Amino-4(3H)-pyrimidinone.
Substitution: Various substituted pyrimidinones depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The hexylsulfanyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4(3H)-pyrimidinone: Lacks the hexylsulfanyl group, making it less lipophilic.
2-Amino-6-methylpyrimidin-4(3H)-one: Contains a methyl group instead of a hexylsulfanyl group, affecting its chemical properties and reactivity.
2-Amino-6-(methylsulfanyl)pyrimidin-4(3H)-one: Features a methylsulfanyl group, which is smaller and less hydrophobic compared to the hexylsulfanyl group.
Uniqueness
The presence of the hexylsulfanyl group in 2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one imparts unique properties such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
6308-32-3 |
|---|---|
Fórmula molecular |
C10H17N3OS |
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
2-amino-4-hexylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H17N3OS/c1-2-3-4-5-6-15-9-7-8(14)12-10(11)13-9/h7H,2-6H2,1H3,(H3,11,12,13,14) |
Clave InChI |
RCHZYHUYECBOQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC1=CC(=O)NC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)


![(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14733263.png)

![5-(3,4-Dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B14733277.png)
![Bis[(4-bromophenyl)methyl]mercury](/img/structure/B14733281.png)
![[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid](/img/structure/B14733289.png)
![Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14733292.png)
![N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide](/img/structure/B14733300.png)


![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)
